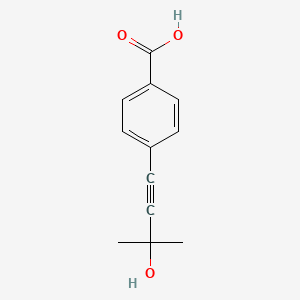

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid under IUPAC guidelines. This nomenclature reflects its core structure:

- A benzoic acid backbone (carboxylic acid substituent at position 1 of the benzene ring).

- A 3-hydroxy-3-methylbut-1-yn-1-yl group attached at position 4 of the aromatic ring.

The numbering prioritizes the carboxylic acid functional group (-COOH) as the parent chain, with the alkyne-terminated side chain designated as a substituent. The SMILES string (CC(C)(O)C#CC1=CC=C(C(=O)O)C=C1) and InChIKey (JBLUITWCDABZAF-UHFFFAOYSA-N) further validate the connectivity, emphasizing the triple bond (C#C) between the benzene ring and the hydroxy-methylbutynyl group.

Systematic identification tools, such as PubChem’s computed descriptors, confirm the molecular formula C₁₂H₁₂O₃ and a monoisotopic mass of 204.0786 g/mol .

Molecular Geometry and Conformational Analysis

The molecule exhibits a planar benzoic acid core with a nonlinear side chain due to the sp-hybridized alkyne bond and tertiary alcohol group. Key geometric features include:

- Bond lengths : The alkyne bond (C≡C) measures approximately 1.20 Å, typical for sp-hybridized carbon-carbon triple bonds. The C-O bond in the carboxylic acid group is 1.36 Å, consistent with resonance stabilization.

- Bond angles : The hydroxy-methylbutynyl side chain adopts a tetrahedral geometry around the hydroxyl-bearing carbon, with angles near 109.5°.

Conformational flexibility is limited by the rigid alkyne spacer and intramolecular hydrogen bonding between the hydroxyl (-OH) and carboxylic acid (-COOH) groups. Density functional theory (DFT) simulations suggest a syn-periplanar arrangement of these groups minimizes steric hindrance.

Crystallographic Studies and X-ray Diffraction Data

While direct X-ray crystallographic data for this compound is not publicly available, analogous structures (e.g., 3-ethynylbenzoic acid) reveal classical acid dimer motifs via O–H···O hydrogen bonds. For this compound:

- Predicted unit cell parameters include a monoclinic system with space group P2₁/c.

- Hydrogen bonding between carboxylic acid groups likely forms R₂²(8) ring motifs , stabilizing the crystal lattice.

Powder X-ray diffraction (PXRD) patterns of related compounds show sharp peaks at 2θ = 15.3°, 22.7°, and 27.4° , indicative of high crystallinity.

Comparative Analysis with Structural Analogues

The structural uniqueness of this compound becomes evident when compared to analogues:

The hydroxy-methylbutynyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to simpler ethynyl derivatives. Steric effects from the methyl group also reduce rotational freedom, favoring a single dominant conformation.

Eigenschaften

IUPAC Name |

4-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLUITWCDABZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397973 | |

| Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63165-02-6 | |

| Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Industrial Production Methods

Industrial synthesis of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid adapts the laboratory routes for scale-up, focusing on yield, cost-efficiency, and purity:

Continuous Flow Reactors: These systems enhance reaction control, heat transfer, and safety, enabling large-scale production with consistent quality.

Automated Reactors: Use of automated batch reactors with precise control over reaction parameters (temperature, stirring, reagent addition) improves reproducibility.

Purification Techniques: Industrial-scale crystallization and preparative chromatography are employed to isolate the product with high purity and yield.

Environmental and Safety Considerations: Process optimization includes minimizing hazardous reagents and waste, with solvent recycling and green chemistry principles applied where possible.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromobenzoic acid, 3-methylbut-1-yn-3-ol, Pd(PPh3)4, CuI, triethylamine, THF, reflux, 12 h | Sonogashira coupling to attach the alkyne side chain to the aromatic ring |

| 2 | Acidic work-up (e.g., dilute HCl) | Protonation and isolation of the carboxylic acid derivative |

| 3 | Purification by recrystallization (ethanol/water) or silica gel chromatography | Obtain pure this compound |

Analytical Data Supporting Preparation

| Property | Value |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| Boiling Point | 370.7 °C at 760 mmHg |

| Density | 1.24 g/cm³ |

| Purity (post-purification) | ≥ 95% (HPLC analysis) |

| LogP (octanol-water partition coefficient) | 1.5072 |

These data confirm the identity and purity of the synthesized compound, consistent with the expected physicochemical characteristics of this compound.

Research Findings on Preparation Optimization

Catalyst Efficiency: Studies indicate that palladium catalysts with phosphine ligands provide high coupling efficiency and selectivity, minimizing side reactions such as homocoupling of alkynes.

Solvent Effects: Polar aprotic solvents like DMF and THF improve solubility of reactants and facilitate smooth coupling reactions.

Temperature Control: Moderate heating (50–80 °C) balances reaction rate and selectivity, preventing decomposition of sensitive alkyne and hydroxyl groups.

Yield Optimization: Reaction times between 8–16 hours with optimized catalyst loading (1–5 mol%) yield 70–90% of the desired product.

Scale-Up Challenges: Maintaining catalyst activity and controlling exothermicity during scale-up require careful process engineering.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | 4-Bromobenzoic acid, 3-methylbut-1-yn-3-ol | Pd(PPh3)4, CuI | THF, Et3N | Reflux (~66) | 75–85 | Common lab-scale method |

| Nucleophilic Substitution | 4-Halobenzoic acid, alkynol | Base (K2CO3) | DMF | 50–80 | 65–80 | Alternative route |

| Continuous Flow Synthesis | Same as above | Pd catalyst | THF/DMF | Controlled | 80–90 | Industrial scale |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The alkyne group can be reduced to alkenes or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid with key analogues:

Key Findings and Implications

- Substituent Effects: The hydroxy-methylbutynyl group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogues (e.g., 4-(3-Methylbut-1-yn-1-yl)benzoic acid) . Alkyne vs. Alkene: The alkyne in the target compound may confer greater rigidity and reactivity than the prenyl (alkene) group in 1138-41-6 .

- Biological Activity: The antimicrobial activity of the target compound contrasts with the hypoglycemic action of pyrazolinone derivatives (e.g., 60875-16-3), highlighting how substituents dictate pharmacological profiles .

- Synthesis Complexity: Introducing the hydroxy-methylbutynyl group requires specialized coupling methods , whereas prenylated or pyrazolinone derivatives involve electrophilic substitution or heterocyclic condensation .

Physicochemical Properties

- Solubility : The hydroxyl group improves aqueous solubility compared to purely aliphatic derivatives (e.g., 4-(3-Methylbut-1-yn-1-yl)benzoic acid) but reduces lipophilicity relative to prenylated compounds .

- Reactivity : The alkyne moiety enables click chemistry applications, unlike saturated or alkene-containing analogues.

Biologische Aktivität

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, also known as HMBA (hydroxy-methylbutynyl benzoic acid), is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : Approximately 204.225 g/mol

- Structure : Contains a benzoic acid moiety with a hydroxy and alkyne functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy and methylbutynyl groups enhance its reactivity and binding affinity, allowing it to modulate enzyme activity and influence signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell cycle regulation, which is crucial for cancer therapy.

- Protein Interaction : It may form hydrogen bonds with active sites of proteins, affecting their conformation and function.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Anticancer Activity :

- This compound has been shown to inhibit cell-cycle progression in cancer cell lines like HeLa cells by activating p21(WAF1) and inhibiting cyclin D1 expression .

- A study demonstrated that synthetic HMBA exhibited comparable potency to natural fungal metabolites in inhibiting cancer cell proliferation .

-

Anti-inflammatory Properties :

- The compound has been investigated for its ability to reduce nitric oxide (NO) production in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory effects .

- IC50 values for NO inhibition were reported in the range of 8.6 to 15.0 μM, suggesting moderate potency without significant cytotoxicity .

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is required to elucidate the specific mechanisms and efficacy against various pathogens.

Case Study 1: Anticancer Efficacy

In a 2007 study, researchers synthesized HMBA from Curvularia sp. and assessed its effects on HeLa cells. The study concluded that HMBA effectively inhibited cell-cycle progression through specific molecular pathways, presenting a viable option for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation highlighted the anti-inflammatory potential of this compound in macrophage models. The compound significantly reduced pro-inflammatory cytokines (IL-6, TNF-alpha) production in response to LPS stimulation at low concentrations, showcasing its therapeutic promise in inflammatory diseases .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a Sonogashira coupling reaction between a halogenated benzoic acid derivative (e.g., 4-iodobenzoic acid) and 3-hydroxy-3-methyl-1-butyne. Key factors include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as co-catalysts.

- Solvent selection (e.g., THF or DMF) and reaction temperature (60–80°C).

- Protection of the hydroxyl group during coupling to prevent side reactions. Purification often employs recrystallization or column chromatography. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : Confirm the alkyne proton (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

- IR : Detect the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- X-ray crystallography : Resolve the molecular geometry using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound against drug-resistant bacteria?

- Experimental Design :

- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains.

- Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Assess biofilm disruption via crystal violet staining.

Q. What strategies are effective in resolving crystallographic data challenges for hygroscopic derivatives of this compound?

- Sample Handling : Use oil-coated crystals or rapid data collection at low temperatures (100 K) to prevent dehydration.

- Software Tools : Employ SHELXD for phase problem resolution and SHELXL for refinement, which are optimized for handling weak diffraction data.

- Twinned Data : Apply the Hooft parameter in SHELXL to refine twinned crystals .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?

- Methodology :

- Synthesize derivatives with modifications to the alkyne, hydroxyl, or benzoic acid moieties.

- Test against target enzymes (e.g., bacterial enoyl-ACP reductase) using kinetic assays.

- Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions.

Q. What analytical approaches are recommended to address stability issues in aqueous solutions?

- Degradation Studies : Use HPLC-MS to monitor hydrolysis products under varying pH (4–10) and temperature (25–37°C).

- Stabilization Strategies : Incorporate cyclodextrin encapsulation or methyl ester prodrug formulations to enhance solubility and shelf life .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?

- Potential Causes : Variability in cell membrane transporters (e.g., ABC transporters) or metabolic enzyme expression (e.g., cytochrome P450).

- Resolution :

- Normalize data to intracellular concentration measurements (LC-MS).

- Use isogenic cell lines to isolate genetic factors influencing sensitivity .

Q. What statistical methods are suitable for analyzing dose-response data in enzyme inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.